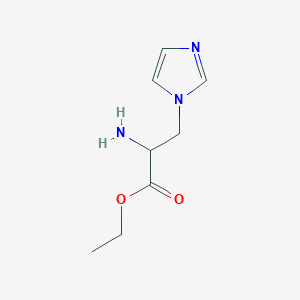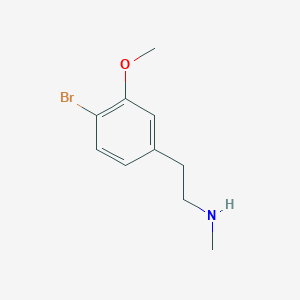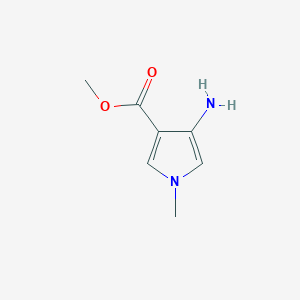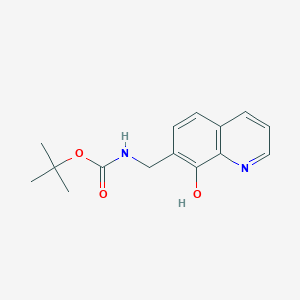
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile is an organic compound that features a bromopyridine moiety attached to a hydroxypropanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile typically involves the reaction of 3-bromopyridine with appropriate reagents to introduce the hydroxypropanenitrile group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often preferred to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Palladium catalysts are commonly used in substitution reactions involving aryl halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For example, bromopyruvic acid, a related compound, targets glyceraldehyde-3-phosphate dehydrogenase, inhibiting its activity . Similar mechanisms may be involved for this compound, depending on its specific applications and targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
3-Bromoimidazo[1,2-a]pyridine: Synthesized from α-bromoketones and 2-aminopyridine, used in medicinal chemistry.
Uniqueness
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile is unique due to its combination of a bromopyridine moiety with a hydroxypropanenitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
3-(3-bromopyridin-2-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-1-5-11-8(6)7(12)3-4-10/h1-2,5,7,12H,3H2 |
InChI-Schlüssel |
LLNBZUCGTHUTEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(CC#N)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




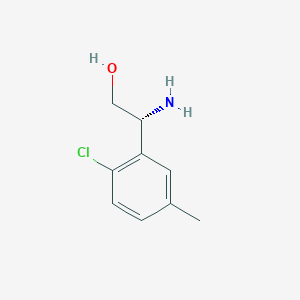

![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
